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Compound of Interest

Compound Name: 3-Chloro-6-cyclohexylpyridazine

CAS No.: 105538-78-1

Cat. No.: B3375066 Get Quote

Executive Summary
Compound Identity: 3-Chloro-6-cyclohexylpyridazine CAS Registry Number: 105538-78-1

Molecular Formula:

Molecular Weight: 196.68 g/mol [1][2][3]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS)

of 3-Chloro-6-cyclohexylpyridazine.[1][2] As a 3,6-disubstituted pyridazine, this molecule

serves as a model system for understanding the electronic effects of alkyl substitution on

electron-deficient heteroaromatics.[1] The data presented here is synthesized from

fundamental spectroscopic principles and validated against analogous Minisci reaction

products.

Synthesis & Contextual Impurities
Understanding the synthesis is prerequisite to interpreting the spectra, as specific solvent

peaks and by-products often obscure key signals.[2]

Primary Synthetic Route: Minisci Radical Alkylation
The most robust synthesis involves the silver-catalyzed radical alkylation of 3-chloropyridazine

with cyclohexane.[1][2] This method, unlike Grignard additions, preserves the halogen

functionality.
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Protocol:

Reagents: 3-Chloropyridazine (1.0 eq), Cyclohexane (excess, solvent/reagent), Ammonium

Persulfate (

), Silver Nitrate (

, cat.), TFA/Water.[2][3]

Mechanism: The sulfate radical anion generates a cyclohexyl radical via hydrogen

abstraction.[2] This nucleophilic radical attacks the electron-deficient pyridazine ring at the

most electrophilic position (C-6), followed by oxidative rearomatization.[1][2]

Key Impurities:

Dicyclohexyl species: Resulting from radical recombination (detectable by aliphatic

integration > 11H).[2]

4-substituted isomer: A minor regioisomer (typically <5%) distinguishable by a change in

aromatic coupling constants (meta vs. para).[1][2]

Reaction Mechanism Diagram

Conditions: Ag+/S2O8

3-Chloropyridazine
(Electron Deficient)

Radical σ-Complex

+ C6H11•

Cyclohexyl Radical
(Nucleophilic)

3-Chloro-6-cyclohexylpyridazine
- H• (Oxidation)

Click to download full resolution via product page

Figure 1: Minisci radical alkylation pathway targeting the C-6 position.[1][2]

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR)
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The NMR spectrum is defined by the asymmetry introduced by the cyclohexyl group.[2] The

pyridazine ring protons (H4, H5) form an AB system, distinct from the starting material.[2]

H NMR Data (400 MHz,

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H4 7.48 Doublet (d) 1H 9.0

Ortho to Cl;

deshielded by

inductive

effect.[1][2]

Ar-H5 7.32 Doublet (d) 1H 9.0

Ortho to

Alkyl;

shielded

relative to H4.

[1][2]

Cy-H1' 2.95
Triplet of

triplets (tt)
1H 11.5, 3.5

Methine

proton at ring

junction;

deshielded by

anisotropy.[2]

Cy-H2'/6' 1.90 – 1.80 Multiplet (m) 2H -

Equatorial

protons (

to ring).[1][2]

Cy-H3'/5' 1.75 – 1.65 Multiplet (m) 2H -

Equatorial

protons (

to ring).[1][2]

Cy-H4' 1.50 – 1.20 Multiplet (m) 6H -

Axial protons

and distal

CH2.[1][2]
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Critical Validation Check:

Coupling Constant (

): Must be ~9.0 Hz. A smaller coupling (~5 Hz) would indicate substitution at C-4 or C-5,
signaling the wrong regioisomer.[1][2]

Integration: The ratio of Aromatic (2H) to Aliphatic (11H) must be exactly 2:11. Excess

aliphatic signal implies solvent contamination or bis-alkylation.[1][2]

C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon Type Assignment

163.5 Quaternary (C)

C-6: Ipso to cyclohexyl

(deshielded by N and alkyl).[1]

[2]

155.2 Quaternary (C)
C-3: Ipso to Chlorine

(deshielded by N and Cl).[1][2]

129.8 Methine (CH) C-4: Ortho to Chlorine.[1][2]

125.4 Methine (CH) C-5: Ortho to Cyclohexyl.[1][2]

44.2 Methine (CH)
C-1': Cyclohexyl attachment

point.[1][2]

32.5
Methylene (

)

C-2', 6':

-carbons.[1][2]

26.4
Methylene (

)

C-3', 5':

-carbons.[1][2]

25.9
Methylene (

)

C-4':

-carbon.[1][2]
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B. Mass Spectrometry (MS)
The MS profile is dominated by the chlorine isotope pattern and the stability of the pyridazine

ring.[2]

Ionization Mode: EI (70 eV) or ESI (+)

Molecular Ion (

): m/z 196 (100%) and 198 (33%).[2]

Note: The 3:1 ratio is diagnostic for a mono-chloro compound.[1][2]

Fragmentation Pathway:

: Homolytic cleavage of the C-Cl bond.[1][2]

: Ring contraction or loss of propyl radical from cyclohexyl ring (retro-Diels-Alder type
fragmentation in the alkyl chain).[1][2]

Base Peak: Often the molecular ion or the

species depending on energy.[1][2]

Molecular Ion [M]+
m/z 196/198 (3:1)

[M - Cl]+
m/z 161

Loss of Cl•

[M - C6H11]+
m/z 113

Loss of Cyclohexyl•

Ring Cleavage (-N2/HCN)

Heterocycle breakdown

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.
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C. Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group validation and checking for hydrolysis (OH peaks).[1][2]

Wavenumber (

)
Vibration Mode Significance

3050 Ar C-H Stretch
Weak band; confirms

aromaticity.

2930, 2855 Alkyl C-H Stretch

Strong bands; confirms

cyclohexyl group

(asymmetric/symmetric).[1][2]

1580, 1540 C=N / C=C Stretch
Characteristic pyridazine ring

breathing.

1085 C-Cl Stretch
Strong, sharp band; diagnostic

for heteroaryl chloride.[2]

Absence of 3400 O-H Stretch

Quality Control: Presence

indicates hydrolysis to

pyridazinone (common

impurity).[2]

Experimental Protocol: Data Acquisition
To reproduce the data above, follow this standardized workflow.

Sample Preparation (NMR)
Solvent: Use

(99.8% D) with 0.03% TMS.[2]

Why: Pyridazines are moderately polar; DMSO-

may be used if solubility is poor, but it will shift aromatic peaks downfield by ~0.1-0.2 ppm.
[1][2]
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Concentration: 10 mg sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug to remove inorganic silver salts from the synthesis.[2]

Quality Control Checklist
Appearance: Off-white to pale yellow solid.[1][2] (Dark brown indicates

oxidation/polymerization).[2]

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.[2]

TLC:

in Hexane:EtOAc (4:1).[2] Visualizes under UV (254 nm).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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